2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile
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Overview
Description
“2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile” is a chemical compound with the CAS Number: 866474-45-5 . It has a molecular weight of 203.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14) . This indicates that the compound has 7 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 203.12 . The compound’s InChI Code is 1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14) .Scientific Research Applications
Synthesis and Molecular Docking
- Synthesis of Novel Pyridine Derivatives : Research has led to the development of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds were synthesized using various starting materials and methods, demonstrating moderate to good binding energies in molecular docking screenings towards specific target proteins (Flefel et al., 2018).
Chemical Structure Analysis
- Structure Elucidation of Complex Compounds : The compound OR-1746, a product of cyclocondensation containing clusters of protonated and unprotonated nitrogens, had its structure fully elucidated using advanced NMR techniques. This study showcases the complexity and precision involved in determining the chemical structures of novel compounds (Pollesello & Nore, 2003).
Synthesis and Characterization
- Development of Pyridazinone Derivatives : A comprehensive route for the synthesis of a novel class of pyridazin-3-one derivatives has been established, highlighting the versatility and potential of these compounds for further pharmaceutical and chemical applications (Ibrahim & Behbehani, 2014).
Antimicrobial and Anticancer Activities
- Evaluation of Antimicrobial and Antitumor Activities : Compounds derived from pyridine-3-carbonitrile were synthesized and tested for their antibacterial and antitumor activities, showcasing the potential therapeutic applications of these novel compounds (Elewa et al., 2021).
Safety and Hazards
Future Directions
Trifluoromethylpyridine derivatives, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of these compounds are expected to continue to grow in the future .
Properties
IUPAC Name |
2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHOVVSZMQJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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